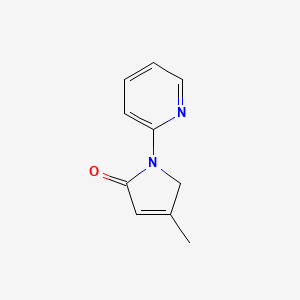![molecular formula C10H10N2 B14224135 (2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine CAS No. 551942-21-3](/img/structure/B14224135.png)
(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-PYRROLO[1,2-D][1,4]DIAZONINE is a heterocyclic compound with the molecular formula C10H10N2. This compound features a fused ring system consisting of a pyrrole ring and a diazonine ring, making it a unique structure in the realm of organic chemistry
Méthodes De Préparation
The synthesis of 1H-PYRROLO[1,2-D][1,4]DIAZONINE can be achieved through several synthetic routes. One common method involves the fusion of a pyrazinone to a pyrrole derivative . This process typically includes the following steps:
Formation of Pyrrole Derivative: Starting with a pyrrole-2-carboxamide, electrophilic groups are introduced to the amide, which then react intramolecularly with the nucleophilic pyrrole nitrogen.
Cyclization: The intermediate undergoes cyclization to form the diazonine ring system.
Purification: The final product is purified using chromatographic techniques.
Analyse Des Réactions Chimiques
1H-PYRROLO[1,2-D][1,4]DIAZONINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-PYRROLO[1,2-D][1,4]DIAZONINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: Its unique ring structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism by which 1H-PYRROLO[1,2-D][1,4]DIAZONINE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system . These interactions can modulate biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
1H-PYRROLO[1,2-D][1,4]DIAZONINE can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also feature fused ring systems and exhibit a range of biological activities. 1H-PYRROLO[1,2-D][1,4]DIAZONINE is unique due to its specific ring fusion and the presence of the diazonine ring, which imparts distinct chemical and biological properties.
Similar compounds include:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolopyridine: Studied for its potential in treating neurological disorders.
Pyrrolodiazepine: Exhibits antidepressant and anxiolytic properties.
Propriétés
Numéro CAS |
551942-21-3 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1H-pyrrolo[1,2-d][1,4]diazonine |
InChI |
InChI=1S/C10H10N2/c1-2-6-11-7-9-12-8-3-5-10(12)4-1/h1-8H,9H2 |
Clé InChI |
XHFLYXSLDQQWPR-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC=CC=CC2=CC=CN21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)

![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)


![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)



![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
